YM-90709

概要

説明

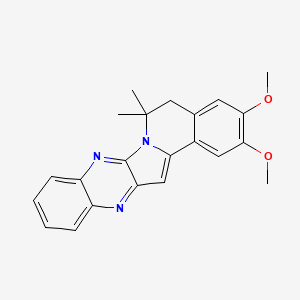

YM-90709: is a complex organic compound known for its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

化学反応の分析

Types of Reactions

YM-90709 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more saturated compounds .

科学的研究の応用

In Vitro Studies

In vitro experiments have shown that YM-90709 effectively inhibits IL-5-induced eosinophil survival and activation. Specifically, it was found to block the tyrosine phosphorylation of Janus kinase 2 (JAK2), a critical step in the signaling pathway activated by IL-5 . This selective inhibition underscores its potential for therapeutic applications in conditions characterized by eosinophilic inflammation.

In Vivo Studies

In vivo studies using animal models, particularly BDF1 mice, have demonstrated that intravenous administration of this compound significantly reduces antigen-induced eosinophil infiltration into bronchoalveolar lavage fluid (BALF). The effective dose (ED50) for this action was reported at 0.050 mg/kg, comparable to anti-murine IL-5 monoclonal antibodies . These findings suggest that this compound could serve as an effective treatment option for managing eosinophilic disorders.

Asthma Treatment

Due to its mechanism of action, this compound is being explored as a potential therapeutic agent for asthma management. Eosinophilic asthma is characterized by elevated eosinophil levels in the airways, contributing to inflammation and airway hyperresponsiveness. By targeting IL-5 signaling, this compound may help reduce eosinophil counts and alleviate asthma symptoms .

Other Allergic Conditions

Beyond asthma, the compound's ability to modulate eosinophil activity positions it as a candidate for treating other allergic conditions where eosinophils play a detrimental role, such as atopic dermatitis and allergic rhinitis.

Comparative Analysis with Other Treatments

The following table summarizes the comparative efficacy of this compound against other treatments targeting IL-5:

| Treatment Type | Mechanism | Efficacy (ED50/IC50) | Notes |

|---|---|---|---|

| This compound | IL-5 receptor antagonist | ED50: 0.050 mg/kg | Selective inhibition of eosinophil activity |

| Anti-IL-5 monoclonal antibodies | IL-5 neutralization | ED50: ~0.035 mg/kg | Mixed clinical outcomes reported |

| Corticosteroids | Broad anti-inflammatory effects | Varies | Reduces overall inflammation but may not target eosinophils specifically |

作用機序

The mechanism of action of YM-90709 involves its interaction with specific molecular targets. For instance, it may inhibit the binding of interleukin-5 (IL-5) to its receptor, thereby modulating immune responses . The pathways involved in its action are complex and may include various signaling cascades .

類似化合物との比較

Similar Compounds

- YM-90709

- 6,6-Dimethylbenz[7,8]indolizino[2,3-B]quinoxaline

- 2,3-Dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

YM-90709, chemically known as 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino [2,3-b]quinoxaline, is a novel compound developed primarily as an interleukin-5 (IL-5) receptor antagonist. This compound has garnered attention due to its potential therapeutic applications in conditions characterized by eosinophilic inflammation, such as asthma and atopic dermatitis.

This compound functions by selectively inhibiting the binding of IL-5 to its receptor on eosinophils. This inhibition is crucial because IL-5 is a key cytokine involved in the activation and survival of eosinophils, which play a significant role in allergic inflammatory responses. The compound has demonstrated an IC50 value of approximately 0.45 µM in functional assays that measure the inhibition of IL-5-mediated eosinophil survival .

Inhibition Profile

The selectivity of this compound is noteworthy; it does not interfere with the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor. This specificity is advantageous as it minimizes potential side effects associated with broader immunosuppressive actions. The following table summarizes the IC50 values for this compound against IL-5 and GM-CSF:

| Cytokine | IC50 Value (µM) | Effect |

|---|---|---|

| IL-5 | 0.45 | Inhibition of eosinophil survival |

| GM-CSF | >10 | No significant effect |

Eosinophil Function

In studies involving eosinophilic HL-60 clone 15 cells, this compound inhibited IL-5-induced tyrosine phosphorylation of Janus kinase 2 (JAK2), further supporting its role as a selective IL-5 antagonist . The compound effectively reduces eosinophil activation and proliferation, which are critical processes in allergic inflammation.

Case Studies and Experimental Data

In a series of preclinical studies, this compound was evaluated for its efficacy in models of allergic inflammation. These studies highlighted:

- Efficacy in Allergic Models : this compound showed significant reductions in eosinophil counts and inflammatory markers in animal models of asthma.

- Safety Profile : No adverse effects were reported at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Clinical Implications

The implications of this compound's biological activity suggest that it could be beneficial for patients suffering from eosinophilic disorders. Its selective inhibition of IL-5 may lead to improved management of conditions like asthma without the complications associated with broader immunosuppressive therapies.

特性

IUPAC Name |

16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXSPVQXXDULHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360341 | |

| Record name | YM 90709 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163769-88-8 | |

| Record name | YM 90709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 90709 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-90709 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。